Heneicosanol

Descripción

Introduction to 1-Heneicosanol

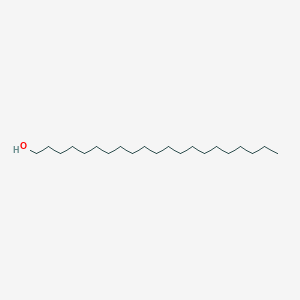

1-Heneicosanol, also known as heneicosyl alcohol, is a saturated fatty alcohol with the molecular formula C₂₁H₄₄O. At room temperature, it exists as a white solid and belongs to the family of long-chain primary fatty alcohols characterized by a hydroxyl group attached to a terminal carbon of a linear hydrocarbon chain. The name derives from "heneicosa" (indicating 21 carbon atoms) and "ol" (denoting the alcohol functional group).

This compound represents an important member of the fatty alcohol series, which includes related compounds of varying chain lengths that serve diverse functions in both natural systems and industrial applications. Fatty alcohols like 1-heneicosanol typically demonstrate amphiphilic properties due to their polar hydroxyl head group and non-polar hydrocarbon tail, making them effective as surfactants and emulsifiers.

In natural systems, 1-heneicosanol appears in various flowering plants, contributing to their physiological processes and defensive mechanisms. A 2021 study identified 1-heneicosanol as one of the major components in cow urine, suggesting its potential biological significance in mammalian systems as well. The compound's presence across diverse biological sources points to its ecological importance and potential bioactive properties.

As industrial interest in naturally-derived compounds continues to grow, 1-heneicosanol has attracted attention for its versatile applications spanning fragrance formulations, cosmetic ingredients, food additives, and pharmaceutical components. Its biological activities, particularly antimicrobial and antifungal properties, further enhance its value in research and development across multiple sectors.

Propiedades

IUPAC Name |

henicosan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22/h22H,2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPPFBHCBUDBRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70935330 | |

| Record name | Henicosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15594-90-8 | |

| Record name | 1-Heneicosanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15594-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heneicosanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015594908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Henicosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Henicosanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HENEICOSANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15BB7P0F03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Heneicosanol can be synthesized through the hydrogenation of natural oils and fats. Another method involves the Grignard reaction, where an alkyl halide reacts with magnesium to form a Grignard reagent, which then reacts with a carbonyl compound to produce the alcohol .

Industrial Production Methods: Industrial production of heneicosanol typically involves the hydrogenation of long-chain fatty acids derived from natural sources. This process is carried out under high pressure and temperature conditions in the presence of a catalyst, usually nickel or palladium .

Análisis De Reacciones Químicas

Types of Reactions: 1-Heneicosanol undergoes various chemical reactions, including:

Oxidation: 1-Heneicosanol can be oxidized to form heneicosanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form heneicosane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.

Major Products Formed:

Oxidation: Heneicosanoic acid.

Reduction: Heneicosane.

Substitution: Heneicosyl halides.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1-Heneicosanol has been investigated for its potential therapeutic effects. Research indicates that it may possess antioxidant and antimicrobial properties, which can be beneficial in pharmaceutical formulations.

- Antioxidant Activity : Studies have shown that long-chain alcohols like 1-heneicosanol can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly valuable in developing supplements aimed at combating oxidative damage associated with various diseases .

- Antimicrobial Properties : 1-Heneicosanol exhibits activity against certain pathogens, suggesting its potential as a natural preservative or therapeutic agent. Its effectiveness varies depending on the concentration and the type of microorganism .

Surfactant and Emulsifying Agent

Due to its amphiphilic nature, 1-heneicosanol is used as a surfactant in various formulations:

- Cosmetic Products : It serves as an emulsifier in creams and lotions, enhancing the stability and texture of products.

- Industrial Applications : In the production of detergents and cleaning agents, 1-heneicosanol helps reduce surface tension, facilitating better wetting and spreading properties.

Biological Research Applications

1-Heneicosanol has been utilized in biological studies, particularly in the context of molecular interactions:

- Molecular Docking Studies : Research has demonstrated that 1-heneicosanol can interact with various biological macromolecules, including proteins involved in disease pathways. For instance, studies involving molecular docking have shown its potential to bind with proteins related to Alzheimer's disease .

- Cell Culture Studies : In vitro studies have indicated that 1-heneicosanol may influence cellular processes such as apoptosis and proliferation, making it a candidate for further research in cancer therapies .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 1-heneicosanol against several bacterial strains. The results showed significant inhibition of growth at specific concentrations, indicating its potential use as a natural antimicrobial agent in food preservation and pharmaceuticals.

Case Study 2: Antioxidant Properties

In a comparative analysis of various long-chain alcohols, 1-heneicosanol demonstrated superior antioxidant activity compared to shorter-chain counterparts. This finding supports its inclusion in dietary supplements aimed at reducing oxidative stress.

Mecanismo De Acción

1-Heneicosanol is similar to other long-chain fatty alcohols such as:

- Eicosanol (C20H42O)

- Docosanol (C22H46O)

- Octadecanol (C18H38O)

Uniqueness: 1-Heneicosanol’s uniqueness lies in its specific chain length of 21 carbon atoms, which imparts distinct physical and chemical properties compared to its shorter or longer counterparts. This specific chain length can influence its melting point, solubility, and interaction with other molecules .

Comparación Con Compuestos Similares

Structural and Physicochemical Comparisons

Table 1: Physicochemical Properties of 1-Heneicosanol and Related Fatty Alcohols

Key Differences :

- Chain Length: 1-Heneicosanol’s C21 chain confers unique hydrophobic interactions, enhancing its lubricant and surfactant applications compared to shorter-chain alcohols like 1-hexadecanol .

- Melting Point: Higher melting point than n-tridecanol and oleyl alcohol, reflecting stronger van der Waals forces due to longer carbon chain .

Bioactivity Comparisons

Antimicrobial Activity

Table 2: Antimicrobial Efficacy of 1-Heneicosanol vs. Other Compounds

Key Insights :

- Broad-Spectrum Action: 1-Heneicosanol exhibits activity against Gram-positive bacteria, Gram-negative bacteria, fungi, and dermatophytes, outperforming E-15-heptadecenal in specificity .

- Synergistic Role: In Lycoperdon sp. extracts, 1-heneicosanol (11.17%) and E-15-heptadecenal (11.08%) coexist, suggesting complementary antimicrobial effects .

Antioxidant and Anticancer Activity

Table 3: In Silico Docking Scores (kcal/mol) for Antioxidant and Anticancer Targets

| Compound | Urate Oxidase (1R4U) | Glutathione Reductase (3GRS) | EGFR Kinase (2ITY) | Caspase-3 (5IAE) |

|---|---|---|---|---|

| 1-Heneicosanol | –4.28 | –4.25 | –6.8 | –7.2 |

| Nonacos-1-ene | –4.12 | –3.98 | –6.1 | –6.5 |

| Phenol, 2,4-bis(...) | –5.01 | –4.89 | –7.5 | –8.0 |

Ecological and Pharmacological Roles

- Ecological Significance: In Galápagos land iguanas (Conolophus spp.), 1-heneicosanol and 10-henicosene serve as species-specific chemosignals, aiding reproductive isolation .

- Pharmacological Applications: Dermatology: Inhibits Trichophyton mentagrophytes by targeting squalene epoxidase (−8.8 kcal/mol docking score), a key enzyme in fungal sterol biosynthesis . Oncology: Induces apoptosis in HeLa cells via caspase-3 activation, though less potently than phenol derivatives .

Actividad Biológica

1-Heneicosanol, a long-chain fatty alcohol with the molecular formula CHO, has garnered attention for its diverse biological activities. This compound is primarily extracted from various natural sources, including plants and marine organisms. Its potential therapeutic applications span antimicrobial, antioxidant, and antifungal properties, making it a subject of interest in pharmacological research.

1-Heneicosanol is characterized by its waxy appearance and hydrophobic nature. Its structure includes a long hydrocarbon chain which contributes to its biological activity. The compound's infrared (IR) spectrum reveals significant absorption bands that correspond to hydroxyl and alkyl groups, indicating its functional characteristics.

Antimicrobial Activity

1-Heneicosanol exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of various pathogenic bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . A study highlighted the efficacy of 1-heneicosanol when produced by endophytic bacteria, showcasing its potential as a natural antimicrobial agent .

Table 1: Antimicrobial Activity of 1-Heneicosanol

Antioxidant Activity

The antioxidant capacity of 1-heneicosanol has been evaluated using various assays, including the DPPH radical scavenging test. It demonstrates a moderate ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases . The antioxidant activity is attributed to the compound's long-chain structure, which enhances its interaction with free radicals.

Table 2: Antioxidant Activity of 1-Heneicosanol

Antifungal Activity

In addition to its antibacterial properties, 1-heneicosanol has shown antifungal activity against various fungal strains, positioning it as a potential candidate for developing antifungal treatments . Its mechanism involves disrupting fungal cell membranes, leading to cell death.

Case Studies

Recent studies have explored the extraction and characterization of 1-heneicosanol from different plant sources. For instance, a study on Senecio coluhuapiensis, an endemic species from Patagonia, revealed that this compound is one of the bioactive components contributing to the plant's medicinal properties .

Another investigation into the hexane extract of Allium chinense demonstrated that 1-heneicosanol constituted approximately 5.76% of the extract and exhibited significant antibacterial and antioxidant activities .

Research Findings

Numerous studies have corroborated the multifaceted biological activities of 1-heneicosanol:

- Antimicrobial Efficacy : Isolated from endophytic bacteria, it effectively inhibits pathogenic bacteria growth.

- Antioxidant Properties : Demonstrated moderate DPPH scavenging activity, suggesting potential health benefits.

- Fungal Inhibition : Proven antifungal effects indicate its utility in treating fungal infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Heneicosanol, and how are reaction conditions optimized?

- Methodological Answer : The primary synthesis involves esterification of heneicosanoic acid with methanol, catalyzed by sulfuric acid, followed by purification via fractional distillation under reduced pressure (0.1 mmHg) . Optimization includes controlling stoichiometric ratios (e.g., acid-to-alcohol molar ratio) and reaction time to minimize byproducts. Post-synthesis characterization via GC-MS or NMR ensures purity (>95%) and structural confirmation .

Q. Which analytical techniques are validated for quantifying 1-Heneicosanol in complex matrices (e.g., plant extracts)?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity for long-chain alcohols. For example, in Arcangelisia flava extracts, GC-MS identified 1-Heneicosanol at retention time 19.342 min (m/z 312) . Calibration curves with internal standards (e.g., deuterated analogs) improve accuracy in quantitative analysis.

Q. How is 1-Heneicosanol isolated from natural sources, and what are key purity benchmarks?

- Methodological Answer : Solvent extraction (e.g., ethyl acetate) followed by column chromatography (silica gel, hexane:ethyl acetate gradient) isolates 1-Heneicosanol from plant tissues. Purity is assessed via melting point (68–71°C), refractive index (1.453), and spectral matches to reference libraries .

Advanced Research Questions

Q. What experimental models are used to evaluate the antimicrobial mechanisms of 1-Heneicosanol, and how do results vary across bacterial strains?

- Methodological Answer : In vitro assays (e.g., disk diffusion, MIC determination) against pathogens like Bacillus cereus show dose-dependent inhibition . Contradictions arise in Gram-negative bacteria due to lipid membrane complexity; molecular docking studies (e.g., targeting E. coli FabI enzyme) explain differential efficacy . Controls include solvent-only blanks and reference antibiotics.

Q. How can researchers reconcile discrepancies in reported bioactivity (e.g., antioxidant vs. antimicrobial effects) of 1-Heneicosanol?

- Methodological Answer : Bioactivity variations stem from concentration thresholds and assay conditions. For instance, 1-Heneicosanol exhibits antioxidant activity at 50 µg/mL (DPPH assay) but requires higher concentrations (200 µg/mL) for antibacterial effects . Meta-analysis of dose-response curves and in silico ADME predictions (e.g., using SwissADME) contextualize these differences .

Q. What computational tools predict the ecological impact of 1-Heneicosanol, and how are biodegradation pathways validated?

- Methodological Answer : QSAR models estimate biodegradability (e.g., BIOWIN) and bioaccumulation potential (log P = 8.5) . Experimental validation involves OECD 301D ready biodegradability tests, where 1-Heneicosanol’s persistence in aquatic systems is measured via CO₂ evolution .

Q. How do researchers design in silico studies to assess 1-Heneicosanol’s pharmacokinetic properties?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against bacterial targets (e.g., Staphylococcus aureus enoyl-ACP reductase) predicts binding affinities. ADME-Tox profiling using tools like pkCSM evaluates oral bioavailability (% absorbed: 30–40%) and hepatotoxicity risks .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response data in 1-Heneicosanol bioassays?

- Methodological Answer : Non-linear regression (e.g., Hill equation) models dose-response relationships. For reproducibility, report IC₅₀/EC₅₀ values with 95% confidence intervals and raw datasets in supplementary materials .

Q. How should researchers document synthetic protocols to ensure reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.